molecular formula C15H21NO6 B12316389 N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid

N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid

Cat. No.: B12316389
M. Wt: 311.33 g/mol
InChI Key: MTWXPRLVCZWIQM-UHFFFAOYSA-N
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Description

N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid is a compound of interest in the field of organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxy group, and a methoxyphenyl group. This compound is often used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of oxalyl chloride in methanol to achieve selective deprotection of the N-Boc group under mild conditions . The reactions are carried out at room temperature for 1-4 hours, yielding up to 90%.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The hydroxy and methoxyphenyl groups contribute to the compound’s overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-N-Boc-Amino-3-(4-methoxyphenyl)propionic acid: Similar in structure but lacks the hydroxy group.

    3-N-Boc-Amino-3-(4-isopropylphenyl)propionic acid: Contains an isopropyl group instead of a methoxy group.

Uniqueness

N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid is unique due to the presence of both the hydroxy and methoxyphenyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various fields of research.

Properties

IUPAC Name

2-hydroxy-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-5-7-10(21-4)8-6-9/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWXPRLVCZWIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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